molecular formula C17H24ClNO6 B15347702 Diethyl-[2-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carbonyl)oxyethyl]azanium chloride CAS No. 79802-69-0

Diethyl-[2-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carbonyl)oxyethyl]azanium chloride

Cat. No.: B15347702
CAS No.: 79802-69-0
M. Wt: 373.8 g/mol
InChI Key: OZUCXGWYZVDFOU-UHFFFAOYSA-N
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Description

Diethyl-[2-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carbonyl)oxyethyl]azanium chloride is a complex organic compound with a molecular formula of C17H24ClNO6 and a molecular weight of 373.829 g/mol[_{{{CITATION{{{1{diethyl-[2-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carbonyl)oxyethyl ...](https://www.bocsci.com/diethyl-2-6-hydroxy-4-7-dimethoxy-1-benzofuran-5-carbonyl-oxyethyl-cas-79802-69-0-item-130941.html). This compound is characterized by its benzofuran core, which is a fused ring structure consisting of a benzene ring fused to a furan ring[{{{CITATION{{{_1{diethyl-2-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carbonyl)oxyethyl .... The presence of hydroxyl, methoxy, and carbonyl groups attached to the benzofuran ring makes it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl-[2-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carbonyl)oxyethyl]azanium chloride typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring. Subsequent functionalization steps introduce the hydroxyl, methoxy, and carbonyl groups at the desired positions on the benzofuran ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions[_{{{CITATION{{{_1{diethyl-2-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carbonyl)oxyethyl .... The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to verify the identity and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions: Diethyl-[2-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carbonyl)oxyethyl]azanium chloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{diethyl-2-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carbonyl)oxyethyl ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of derivatives with different functional groups attached to the benzofuran core.

Scientific Research Applications

Diethyl-[2-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carbonyl)oxyethyl]azanium chloride has found applications in various fields of scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of cancer and infectious diseases.

  • Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which Diethyl-[2-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carbonyl)oxyethyl]azanium chloride exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and methoxy groups on the benzofuran ring can form hydrogen bonds and other non-covalent interactions with biological macromolecules, influencing their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Diethyl-[2-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carbonyl)oxyethyl]azanium chloride is similar to other benzofuran derivatives, such as:

  • Diethyl 4-hydroxypyridine-2,6-dicarboxylate: Both compounds share a similar core structure but differ in their functional groups and substituents.

  • 4-Hydroxy-2-quinolones: These compounds also contain fused heterocyclic structures and exhibit unique biological activities.

Properties

CAS No.

79802-69-0

Molecular Formula

C17H24ClNO6

Molecular Weight

373.8 g/mol

IUPAC Name

2-(diethylamino)ethyl 6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylate;hydrochloride

InChI

InChI=1S/C17H23NO6.ClH/c1-5-18(6-2)8-10-24-17(20)12-13(19)16(22-4)15-11(7-9-23-15)14(12)21-3;/h7,9,19H,5-6,8,10H2,1-4H3;1H

InChI Key

OZUCXGWYZVDFOU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=C(C2=C(C(=C1O)OC)OC=C2)OC.Cl

Origin of Product

United States

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